4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolamine is a benzodioxine.
Brand Name:
Vulcanchem
CAS No.:
105362-06-9
VCID:
VC20820988
InChI:
InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13)
SMILES:
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Molecular Formula:
C11H10N2O2S
Molecular Weight:
234.28 g/mol
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
CAS No.: 105362-06-9
Cat. No.: VC20820988
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolamine is a benzodioxine. |
|---|---|
| CAS No. | 105362-06-9 |
| Molecular Formula | C11H10N2O2S |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13) |
| Standard InChI Key | QNDNSJKGUGRQDK-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator